Cas no 1916-72-9 (2-Phenyl-2H-benzo[d][1,2,3]triazole)

2-Phenyl-2H-benzo[d][1,2,3]triazole is a heterocyclic organic compound featuring a benzotriazole core substituted with a phenyl group at the 2-position. This structure imparts notable stability and UV-absorbing properties, making it valuable in applications such as photostabilizers for polymers and coatings. Its ability to inhibit photo-oxidative degradation enhances the longevity of materials exposed to sunlight. The compound's high thermal stability and compatibility with various matrices further contribute to its utility in industrial formulations. Additionally, its well-defined molecular structure allows for precise functionalization, enabling tailored performance in specialized applications. This compound is often utilized in research and development for advanced material science and photochemistry studies.
2-Phenyl-2H-benzo[d][1,2,3]triazole structure
1916-72-9 structure
Product Name:2-Phenyl-2H-benzo[d][1,2,3]triazole
CAS No:1916-72-9
MF:C12H9N3
MW:195.219961881638
MDL:MFCD01109624
CID:209913
PubChem ID:154096
Update Time:2025-06-14

2-Phenyl-2H-benzo[d][1,2,3]triazole Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-2H-benzo[d][1,2,3]triazole
    • 2H-Benzotriazole,2-phenyl-
    • 2-PHENYL-2H-BENZOTRIAZOLE
    • 2-phenylbenzotriazole
    • 2H-Benzotriazole,2-phenyl
    • 2-Phenyl-2H-1,2,3-benzotriazole
    • 2-Phenyl-2H-benzotriazol
    • 2-phenyl-4,5-benzo-1,2,3-triazole
    • N-2-phenyl benzotriazole
    • AKOS004900710
    • NCGC00247175-01
    • SMR000114068
    • DTXSID80172693
    • MLS000550466
    • 2H-Benzotriazole, 2-phenyl-
    • HMS2363C22
    • 2-phenyl-1,2,3-benzotriazole
    • FT-0691835
    • Y11311
    • 1916-72-9
    • CHEMBL1578171
    • AF-628/30886022
    • SCHEMBL459011
    • MDL: MFCD01109624
    • Inchi: 1S/C12H9N3/c1-2-6-10(7-3-1)15-13-11-8-4-5-9-12(11)14-15/h1-9H
    • InChI Key: XJRLKUOFBZMRBR-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)N=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 195.08000
  • Monoisotopic Mass: 195.08
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.21
  • Boiling Point: 359.3°Cat760mmHg
  • Flash Point: 171.1°C
  • Refractive Index: 1.674
  • PSA: 30.71000
  • LogP: 2.42050

2-Phenyl-2H-benzo[d][1,2,3]triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Phenyl-2H-benzo[d][1,2,3]triazole Related Literature

  • 1. 896. The reactivity of organophosphorus compounds. Part XIX. Reduction of nitro-compounds by triethyl phosphite: a convenient new route to carbazoles, indoles, indazoles, triazoles, and related compounds
    J. I. G. Cadogan,M. Cameron-Wood,R. K. Mackie,R. J. G. Searle J. Chem. Soc. 1965 4831

Additional information on 2-Phenyl-2H-benzo[d][1,2,3]triazole

Comprehensive Overview of 2-Phenyl-2H-benzo[d][1,2,3]triazole (CAS No. 1916-72-9): Properties, Applications, and Industry Trends

2-Phenyl-2H-benzo[d][1,2,3]triazole, identified by its CAS number 1916-72-9, is a specialized organic compound belonging to the benzotriazole family. This heterocyclic molecule features a phenyl group attached to a benzotriazole core, imparting unique photochemical and electronic properties. Its structural characteristics make it valuable across multiple industries, particularly in UV stabilization, material science, and pharmaceutical intermediates. Recent advancements in sustainable chemistry and green synthesis have further amplified interest in this compound, as researchers explore eco-friendly production methods.

The compound's molecular formula C12H9N3 and molecular weight 195.22 g/mol contribute to its stability and compatibility with various matrices. Its UV-absorbing properties are particularly noteworthy, making it a preferred choice for polymer stabilization in plastics, coatings, and adhesives. Industry reports highlight a growing demand for high-performance UV stabilizers, driven by the expansion of outdoor durable materials and automotive coatings. This aligns with the broader trend of longevity enhancement in industrial products.

In the field of organic electronics, 2-Phenyl-2H-benzo[d][1,2,3]triazole has shown promise as a electron-transport material in OLED devices and photovoltaic cells. Researchers are investigating its charge mobility characteristics and potential applications in flexible displays, responding to the global push for energy-efficient technologies. The compound's thermal stability (typically stable up to 250°C) makes it suitable for high-temperature processing in electronic component manufacturing.

From a synthetic chemistry perspective, recent publications emphasize improved catalytic methods for producing benzotriazole derivatives with higher yields and lower environmental impact. The N-alkylation reactions of the triazole ring have been optimized using phase-transfer catalysts, addressing the industry's need for cost-effective synthesis. These developments coincide with increased searches for "green synthesis of heterocycles" and "scalable triazole production" across scientific databases.

Quality control parameters for CAS 1916-72-9 typically include HPLC purity (>98%), melting point analysis (reported range 140-143°C), and spectroscopic verification (FTIR, NMR). The compound's solubility profile (soluble in organic solvents like DMF and dichloromethane, insoluble in water) influences its formulation strategies. Current good manufacturing practices (cGMP) require strict control of residual solvents and heavy metal content, reflecting the pharmaceutical industry's quality standards.

Emerging applications in corrosion inhibition have been documented, particularly for copper alloys in electronic circuits. The compound's ability to form protective films on metal surfaces through chelation mechanisms has sparked interest in microelectronics protection. This connects with trending topics like "nanoscale corrosion prevention" and "PCB longevity solutions" frequently searched by materials engineers.

Storage and handling recommendations for 2-Phenyl-2H-benzo[d][1,2,3]triazole emphasize protection from moisture absorption and prolonged light exposure. Standard packaging includes amber glass bottles or aluminum foil bags with desiccants, reflecting its photosensitive nature. These precautions align with chemical storage best practices increasingly sought after in laboratory management forums.

The global market for benzotriazole derivatives is projected to grow at a CAGR of 5.2% (2023-2030), according to recent market analyses. This growth is attributed to expanding applications in advanced materials and renewable energy technologies. Manufacturers are responding by developing high-purity grades (≥99.5%) for research institutions and industrial-scale batches for material producers, addressing distinct market segments.

Environmental and toxicological studies indicate that 1916-72-9 exhibits low aquatic toxicity and minimal bioaccumulation potential, making it compliant with REACH regulations in the European market. These characteristics support its use in eco-conscious formulations, a key consideration for companies pursuing sustainability certifications. Regulatory documentation often includes OECD test guidelines for biodegradation and ecotoxicity assessments.

Future research directions may explore the compound's potential in supramolecular chemistry and metal-organic frameworks (MOFs), where its nitrogen-rich structure could facilitate novel applications in gas storage or molecular recognition. These possibilities resonate with current academic interests in "functional triazole materials" and "smart molecular systems," as evidenced by publication trends in leading chemistry journals.

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